6-isopropoxy-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)nicotinamide
CAS No.: 2034258-02-9
Cat. No.: VC4369317
Molecular Formula: C22H29N5O2
Molecular Weight: 395.507
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034258-02-9 |
|---|---|
| Molecular Formula | C22H29N5O2 |
| Molecular Weight | 395.507 |
| IUPAC Name | 6-propan-2-yloxy-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C22H29N5O2/c1-15(2)29-20-8-7-16(13-23-20)22(28)26-17-9-11-27(12-10-17)21-18-5-3-4-6-19(18)24-14-25-21/h7-8,13-15,17H,3-6,9-12H2,1-2H3,(H,26,28) |
| Standard InChI Key | QCOCDJUTYCJDKF-UHFFFAOYSA-N |
| SMILES | CC(C)OC1=NC=C(C=C1)C(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4 |
Introduction
Synthesis and Preparation
The synthesis of such a compound would likely involve multiple steps, including:
-
Formation of the Tetrahydroquinazoline Moiety: This could involve condensation reactions or cyclization processes.
-
Introduction of the Piperidine Ring: Possibly through nucleophilic substitution or reductive amination.
-
Attachment of the Nicotinamide Group: Via amide bond formation.
-
Introduction of the Isopropoxy Group: Through etherification reactions.
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Condensation | Aldehydes, amines | Acidic conditions |
| 2 | Nucleophilic Substitution | Halides, amines | Basic conditions |
| 3 | Amide Formation | Carboxylic acids, amines | Coupling agents |
| 4 | Etherification | Alcohols, alkyl halides | Basic conditions |
Potential Applications
Compounds with similar structures often have applications in pharmaceuticals or biological research. For instance:
-
Biological Activity: The quinazoline ring is known for its presence in various biologically active compounds, including kinase inhibitors.
-
Pharmacological Effects: Nicotinamide derivatives can have roles in metabolism and as chelating agents.
| Compound Component | Potential Application |
|---|---|
| Tetrahydroquinazoline | Kinase inhibition, biological activity |
| Nicotinamide | Metabolic regulation, chelation |
| Isopropoxy Group | Solubility modification |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume